7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride
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Overview
Description
7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H12ClN3•HCl. It is primarily used in proteomics research and has applications in various scientific fields . This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine, ethyl, and hydrazino groups.
Preparation Methods
The synthesis of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Ethylation: The 7-chloroquinoline undergoes ethylation to introduce the ethyl group at the 3-position.
Hydrazination: The ethylated product is then reacted with hydrazine to introduce the hydrazino group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include substituted quinolines and aminoquinolines.
Scientific Research Applications
7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with carbonyl groups in proteins, leading to the formation of hydrazone derivatives. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride include:
2-Hydrazinoquinoline: Used in the preparation of hydrazone derivatives and has applications in metabolomic investigations.
7-Chloroquinoline: The starting material for the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1171088-98-4 |
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Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(7-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |
InChI Key |
PXMUTERUNRKHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Cl)NN.Cl |
Origin of Product |
United States |
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